molecular formula C20H20Cl2N2OS B5230239 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

Cat. No. B5230239
M. Wt: 407.4 g/mol
InChI Key: DSSXIZYZMGOJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, also known as A80426, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. One of the most promising applications of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is in the treatment of cancer. Studies have shown that N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide prevents cancer cells from dividing and multiplying, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.

Future Directions

There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. One area of interest is in the development of new cancer treatments based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, particularly in the treatment of neurological disorders. Finally, improvements in the synthesis method of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide could lead to increased availability and greater opportunities for experimentation.

Synthesis Methods

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 1-adamantylamine and potassium thiocyanate to form the desired product, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. The yield of this synthesis method is typically around 30-40%.

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2OS/c21-14-1-2-15(16(22)6-14)18(25)24-19-23-17(10-26-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSXIZYZMGOJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.